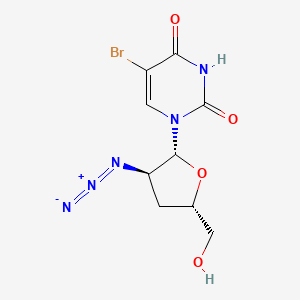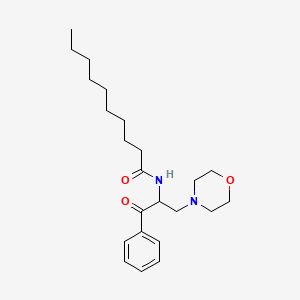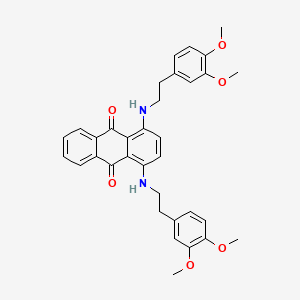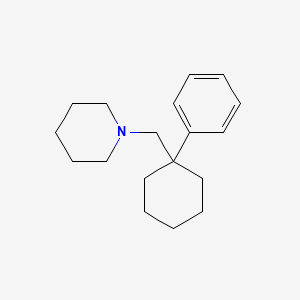
2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester is a complex organic compound. It features a pyran ring, which is a six-membered heterocyclic ring containing one oxygen atom. The compound is further substituted with various functional groups, including carboxylic acids, hydroxyl groups, methoxyphenyl, and trifluoromethyl groups. The diethyl ester indicates the presence of ester functional groups derived from ethanol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester typically involves multi-step organic reactions. The starting materials might include pyran derivatives, trifluoromethylated compounds, and phenolic compounds. Common synthetic routes could involve:
Esterification: Reacting carboxylic acids with ethanol in the presence of an acid catalyst to form esters.
Hydroxylation: Introducing hydroxyl groups through oxidation reactions.
Substitution Reactions: Introducing methoxyphenyl and trifluoromethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxyphenyl and trifluoromethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of esters may yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures may exhibit biological activity, such as antimicrobial or anticancer properties. Research may focus on exploring these potential activities.
Industry
In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, or materials science.
作用機序
The mechanism of action of this compound would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be elucidated through biochemical studies.
類似化合物との比較
Similar Compounds
2H-Pyran-3,5-dicarboxylic acid derivatives: Compounds with similar pyran ring structures and carboxylic acid groups.
Trifluoromethylated compounds: Compounds containing trifluoromethyl groups, which are known for their stability and lipophilicity.
Phenolic compounds: Compounds containing phenol groups, which are common in many biologically active molecules.
Uniqueness
The uniqueness of 2H-Pyran-3,5-dicarboxylic acid, tetrahydro-2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)-, diethyl ester lies in its combination of functional groups, which may impart unique chemical and biological properties.
特性
CAS番号 |
3449-42-1 |
|---|---|
分子式 |
C20H22F6O8 |
分子量 |
504.4 g/mol |
IUPAC名 |
diethyl 2,6-dihydroxy-4-(4-methoxyphenyl)-2,6-bis(trifluoromethyl)oxane-3,5-dicarboxylate |
InChI |
InChI=1S/C20H22F6O8/c1-4-32-15(27)13-12(10-6-8-11(31-3)9-7-10)14(16(28)33-5-2)18(30,20(24,25)26)34-17(13,29)19(21,22)23/h6-9,12-14,29-30H,4-5H2,1-3H3 |
InChIキー |
ZWCDTIWOHIYUPI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(C(C(OC1(C(F)(F)F)O)(C(F)(F)F)O)C(=O)OCC)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


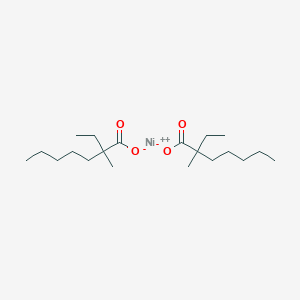
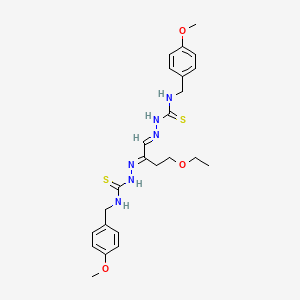



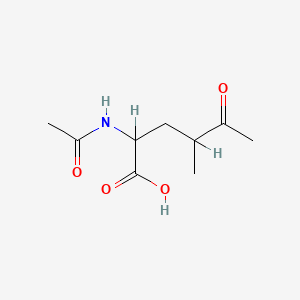
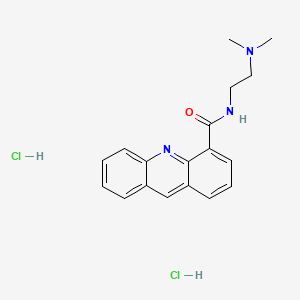
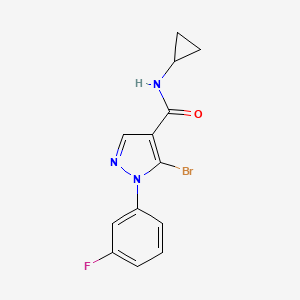
methanone](/img/structure/B12802724.png)

